molecular formula C7H14O3 B12992250 2-Methoxy-2,3-dimethylbutanoic acid

2-Methoxy-2,3-dimethylbutanoic acid

Cat. No.: B12992250
M. Wt: 146.18 g/mol
InChI Key: RJHPIDXWUPJDPE-UHFFFAOYSA-N
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Description

2-Methoxy-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid derivative characterized by the presence of a methoxy group and two methyl groups attached to the butanoic acid backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dimethylbutanoic acid typically involves the esterification of 2,3-dimethylbutanoic acid followed by methoxylation. One common method involves the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then treated with sodium methoxide to introduce the methoxy group, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-Methoxy-2,3-dimethylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methoxy-2,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets. The methoxy group and carboxylic acid functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways .

Comparison with Similar Compounds

Uniqueness: 2-Methoxy-2,3-dimethylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-methoxy-2,3-dimethylbutanoic acid

InChI

InChI=1S/C7H14O3/c1-5(2)7(3,10-4)6(8)9/h5H,1-4H3,(H,8,9)

InChI Key

RJHPIDXWUPJDPE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)O)OC

Origin of Product

United States

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